2-(5-Amino-3-propyl-1h-pyrazol-1-yl)ethan-1-ol
Description
Historical Context of Pyrazole Derivatives in Organic Chemistry
Pyrazoles first entered the chemical lexicon through Hans von Pechmann’s 1898 synthesis using acetylene and diazomethane. These heterocyclic compounds gained prominence due to their aromatic stability and tunable reactivity. Early applications focused on dyestuffs and coordination chemistry, with nickel-pyrazole complexes demonstrating unusual magnetic properties. The discovery of 1-pyrazolyl-alanine in watermelon seeds (1959) marked pyrazoles’ entry into biochemistry, revealing their natural occurrence.
Modern synthetic advances, particularly the Knorr reaction using 1,3-diketones and hydrazines, enabled systematic substitution at pyrazole ring positions. This methodological breakthrough laid the groundwork for derivatives like this compound, where strategic functionalization enhances both solubility and target affinity.
Emergence of Aminopyrazole-Based Compounds in Medicinal Chemistry
Aminopyrazoles gained pharmaceutical relevance through their role as kinase inhibitors, exemplified by pirtobrutinib’s 2023 FDA approval for lymphoma. The amino group at position 5, as seen in this compound, facilitates hydrogen bonding with ATP-binding pockets in enzymes like p38 MAPK. Structure-activity relationship (SAR) studies demonstrate that:
| Substitution Position | Biological Impact |
|---|---|
| 1-Hydroxyethyl | Enhances solubility |
| 3-Propyl | Increases lipophilicity |
| 5-Amino | Mediates target binding |
This substitution pattern balances pharmacokinetic and pharmacodynamic properties, making the compound a versatile scaffold for anti-inflammatory and anticancer agents.
Significance of Alkyl-Substituted Pyrazole-Ethanol Derivatives in Current Research
The 3-propyl group in this compound exemplifies deliberate steric engineering. Compared to methyl or phenyl analogs, the propyl chain:
- Modulates electron density at the pyrazole ring
- Creates hydrophobic interactions in protein binding pockets
- Reduces metabolic oxidation at the 3-position
Conformational analysis shows the ethanol side chain adopts a gauche configuration, positioning the hydroxyl group for intramolecular hydrogen bonding with the amino moiety. This preorganization likely enhances membrane permeability, as evidenced by log P calculations for related structures.
Scope and Objectives of Current Academic Investigations
Ongoing research priorities for this compound include:
- Synthetic Optimization : Developing one-pot methodologies using nano-catalysts to improve yield beyond the current 65–75%.
- Target Identification : Screening against kinase libraries (e.g., EGFR, VEGFR) via molecular docking simulations.
- Prodrug Development : Esterifying the hydroxyl group to enhance blood-brain barrier penetration.
- Material Science Applications : Exploring coordination polymers for gas storage, leveraging the compound’s dual donor sites (N, O).
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(5-amino-3-propylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-2-3-7-6-8(9)11(10-7)4-5-12/h6,12H,2-5,9H2,1H3 |
InChI Key |
YLZJPRKJVSUEKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1)N)CCO |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy: Condensation of β-Ketonitriles with Hydrazines
The most versatile and widely reported approach to synthesize 5-aminopyrazoles, including derivatives like 2-(5-Amino-3-propyl-1H-pyrazol-1-yl)ethan-1-ol, involves the condensation of β-ketonitriles with hydrazines . This method proceeds via initial formation of hydrazones followed by intramolecular cyclization to the pyrazole ring.
-
- The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
- The other nitrogen then attacks the nitrile carbon, promoting cyclization to yield the 5-aminopyrazole scaffold.
-
- High versatility allowing incorporation of various substituents at the 3-position (e.g., propyl group).
- Mild reaction conditions and good yields.
- Amenable to combinatorial synthesis for library generation.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | β-Ketonitrile (with appropriate 3-substituent) + hydrazine hydrate | Formation of hydrazone intermediate |
| 2 | Cyclization under mild heating | Intramolecular attack on nitrile to form 5-aminopyrazole |
This approach has been extensively reviewed and validated in multiple studies, including Aggarwal et al. (2011), who provide comprehensive synthetic routes for various 5-aminopyrazoles.
Introduction of the Ethan-1-ol Side Chain via N-Alkylation
After constructing the 5-amino-3-propylpyrazole core, the ethan-1-ol moiety is introduced by N-alkylation of the pyrazole nitrogen using a suitable alkylating agent such as 2-bromoethanol .
-
- Base: Potassium carbonate (K2CO3) or similar base to deprotonate the pyrazole nitrogen.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) facilitate nucleophilic substitution.
- Temperature: Mild heating (e.g., 50–80 °C) to drive the reaction.
-
- Formation of this compound through nucleophilic substitution.
- Purification by recrystallization (e.g., from ethanol) yields the pure compound.
This method parallels the synthesis of structurally related compounds such as 2-(5-Amino-3-isobutyl-1H-pyrazol-1-yl)ethan-1-ol, where the alkylation step is well-documented.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Notes |
|---|---|---|---|---|
| Condensation of β-ketonitriles with hydrazines | β-Ketonitrile derivatives, hydrazine hydrate | Mild heating, polar solvents | Versatile, high yield, well-established | Core method for 5-aminopyrazoles synthesis |
| N-Alkylation with 2-bromoethanol | 5-Amino-3-propylpyrazole, 2-bromoethanol, K2CO3 | DMF, mild heat | Efficient introduction of ethan-1-ol group | Final step for target compound |
| Solid-phase synthesis | Hydrazide resin, alkylidenemalononitriles | Room temperature, cleavage with amines | Facilitates combinatorial libraries | Advanced, less common |
Research Discoveries and Optimization Insights
- Hydrazine Source and Purity: The choice of hydrazine hydrate and its purity significantly affect yield and selectivity.
- β-Ketonitrile Variants: Substituent effects on β-ketonitriles influence cyclization rates and product stability.
- Reaction Monitoring: Techniques like NMR and IR spectroscopy are employed to track hydrazone formation and cyclization progress.
- Biological Activity Correlation: Modifications at the 3-position (e.g., propyl group) and side chain influence biological properties such as enzyme inhibition and receptor binding, guiding synthetic design.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions. Common oxidizing agents include:
*Epoxidation occurs when the hydroxyl group participates in intramolecular reactions with adjacent electrophilic sites.
Substitution Reactions
The hydroxyl group is susceptible to nucleophilic substitution. Key examples include:
Halogenation
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| SOCl₂ | Reflux, 4 hr | 2-(5-Amino-3-propyl-1H-pyrazol-1-yl)ethyl chloride | 90 | |
| PBr₃ | 0°C to RT, 2 hr | 2-(5-Amino-3-propyl-1H-pyrazol-1-yl)ethyl bromide | 88 |
Sulfonation
Reaction with sulfonyl chlorides (e.g., TsCl) produces sulfonate esters, enhancing solubility for pharmaceutical applications:
Amino Group Reactivity
The primary amino group participates in condensation and acylation:
Schiff Base Formation
Reaction with aldehydes yields imines, useful for coordination chemistry:
Acylation
| Acylating Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetylated derivative | 95 | |
| Benzoyl chloride | CH₂Cl₂, RT | N-Benzoylated derivative | 88 |
Cycloaddition and Heterocycle Formation
The pyrazole ring engages in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles. For example:
Reduction Reactions
While the compound itself is not typically reduced, its derivatives (e.g., nitro intermediates) undergo catalytic hydrogenation:
Metal Complexation
The amino and hydroxyl groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal properties:
Biological Activity Modulation
Structural modifications via these reactions enhance bioactivity:
Scientific Research Applications
2-(5-Amino-3-propyl-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-propyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The following table highlights key structural and synthetic differences between the target compound and its analogs:
Key Observations:
Substituent Diversity: The propyl group in the target compound provides moderate hydrophobicity, while analogs like the 4-propylphenyl () or isopropyl-nitro () substituents enhance steric bulk and electronic effects. The nitro group in may increase reactivity but reduce metabolic stability compared to the target compound’s simpler propyl chain.
Synthetic Routes: Compounds and were synthesized using 1,4-dioxane and triethylamine (TEA) with reagents like malononitrile or ethyl cyanoacetate. Similar methods might apply to the target compound, though substituent-specific precursors (e.g., propyl-containing intermediates) would be required.
Physicochemical and Functional Implications
- Solubility : The hydroxyl group in the target compound and analogs (e.g., ) improves water solubility, whereas aromatic substituents (e.g., ) increase lipophilicity.
- Stability : The nitro group in may render it prone to reduction or photodegradation, whereas the target compound’s lack of such groups suggests greater stability.
- Biological Interactions: The 5-amino group in all compounds could participate in hydrogen bonding with biological targets, while bulky substituents (e.g., ) might affect binding pocket accessibility.
Biological Activity
2-(5-Amino-3-propyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C_7H_13N_3O
- Molecular Weight : 155.19 g/mol
- CAS Number : 1152925-81-9
Biological Activity Overview
The biological activity of this compound can be summarized into several key areas:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that various pyrazole compounds, including derivatives similar to 2-(5-amino-3-propyl), possess strong inhibitory effects against a range of pathogens. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
Pyrazole derivatives have also been explored for their anticancer properties. These compounds have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of critical kinases involved in tumor growth. A review highlighted that pyrazole derivatives can act on targets such as BRAF(V600E) and Aurora-A kinase, which are crucial in cancer signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Some studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases . This activity is particularly relevant in conditions like arthritis and other chronic inflammatory disorders.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Research Findings
A study conducted on a series of pyrazole derivatives demonstrated their ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for developing new antimicrobial agents . Additionally, the structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance biological activity, leading to more potent derivatives.
Q & A
Q. What are the established synthetic routes for 2-(5-Amino-3-propyl-1H-pyrazol-1-yl)ethan-1-ol, and what reaction conditions optimize yield?
The compound can be synthesized via a Vilsmeier-Haack reaction using triethylamine, 1,1-dichlorohex-1-en-3-one, and 2-hydrazinylethan-1-ol. Optimal conditions include a reaction time of 1.5 hours under reflux, yielding ~87% as an orange oil. Key parameters include stoichiometric ratios (2 mmol each) and ethanol as the solvent. Post-synthesis purification via recrystallization from a DMF–EtOH (1:1) mixture enhances purity .
Q. How is the compound characterized structurally, and what analytical methods are critical for validation?
Structural validation employs:
- ¹H/¹³C NMR : Peaks at δ 6.03 (s, 1H, pyrazole-H), 4.17 (t, 2H, CH₂OH), and 2.54 (t, 2H, propyl chain) confirm the backbone .
- IR spectroscopy : Absorptions at 3326 cm⁻¹ (NH₂ stretch) and 1516 cm⁻¹ (C=N pyrazole ring) verify functional groups .
- Elemental analysis : Agreement between calculated (C, 50.93%; N, 14.85%) and experimental values validates purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound’s pyrazole derivatives are classified as skin/eye irritants (Category 2/2A). Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation.
- Storage in airtight containers at 2–8°C to prevent degradation. Emergency procedures for spills involve neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Q. What solvent systems are suitable for solubility studies, and how does polarity affect its stability?
Ethanol and DMF are preferred due to the compound’s moderate polarity. Solubility in ethanol aids recrystallization, while DMF enhances stability during prolonged reactions. Polar aprotic solvents minimize decomposition of the amino group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?
Density Functional Theory (DFT) calculations can model the electron density of the pyrazole ring and amino group to predict nucleophilic sites. Molecular docking with enzymes (e.g., cyclooxygenase-2) may reveal binding affinities, guided by the propyl chain’s hydrophobic interactions and the hydroxyl group’s hydrogen-bonding potential. SHELX software (SHELXL/SHELXS) can refine crystallographic data to validate computational predictions .
Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-nuclear NMR : Compare ¹H and ¹³C shifts with analogous compounds (e.g., 2-(5-chloro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol) to distinguish between positional isomers .
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) via single-crystal diffraction. SHELXL refinement ensures accurate bond-length and angle measurements .
Q. How can reaction kinetics studies improve the scalability of the synthesis?
- Time-resolved IR/NMR : Monitor intermediate formation (e.g., hydrazone intermediates) to identify rate-limiting steps.
- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) using response surface methodology. For example, extending reflux time beyond 1.5 hours may reduce byproducts like dimerized pyrazoles .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., oxidation of the amino group to nitro).
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for pyrazoles) to guide storage conditions .
Q. How is the compound’s biological activity evaluated in enzyme inhibition assays?
- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves.
- Structure-activity relationship (SAR) : Modify the propyl chain length or hydroxyl group to correlate structural features with inhibitory potency. Compare with derivatives like 3-(1H-Pyrazol-1-yl)alanine, which shows similar bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
